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molecular formula C11H7Cl2N3O B8344522 N-(4,6-dichloropyrimidin-5-yl)benzamide

N-(4,6-dichloropyrimidin-5-yl)benzamide

Cat. No. B8344522
M. Wt: 268.10 g/mol
InChI Key: SXLUBYVKSZXXKF-UHFFFAOYSA-N
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Patent
US08481550B2

Procedure details

A mixture of 5-amino-4,6-dichloropyrimidine (1.15 g, 0.00701 mol) and benzoyl chloride (1.0 mL, 0.0086 mol) was heated at 100° C. overnight. The reaction was cooled and the residue was triturated with diethyl ether, filtered and collected to obtain 1.6 g (85%).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([Cl:9])=[N:4][CH:5]=[N:6][C:7]=1[Cl:8].[C:10](Cl)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[Cl:9][C:3]1[C:2]([NH:1][C:10](=[O:17])[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[C:7]([Cl:8])[N:6]=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
NC=1C(=NC=NC1Cl)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
the residue was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
to obtain 1.6 g (85%)

Outcomes

Product
Name
Type
Smiles
ClC1=NC=NC(=C1NC(C1=CC=CC=C1)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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